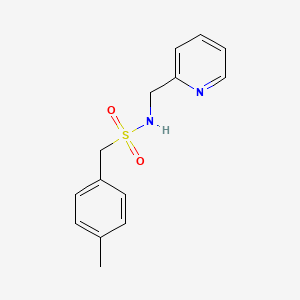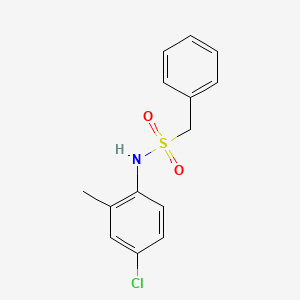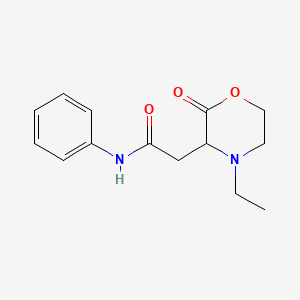
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide
Übersicht
Beschreibung
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that prevents programmed cell death, and its overexpression is associated with various types of cancer. ABT-199 selectively binds to BCL-2 and induces apoptosis in cancer cells, making it a promising therapeutic agent for cancer treatment.
Wirkmechanismus
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. By targeting BCL-2, this compound induces a mitochondrial pathway of apoptosis, leading to the release of cytochrome c and activation of caspases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical and clinical studies. However, this compound may also have off-target effects, as BCL-2 is involved in various physiological processes, including regulation of mitochondrial function and calcium homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide is a highly selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, this compound may not be effective in all types of cancer, as some cancer cells may rely on other anti-apoptotic proteins for survival. Additionally, this compound may have off-target effects, which should be carefully considered in experimental design.
Zukünftige Richtungen
1. Combination therapy: 1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide has shown efficacy in combination with other cancer therapeutics, such as venetoclax and rituximab. Further studies are needed to optimize combination therapy regimens and identify potential biomarkers for patient selection.
2. Resistance mechanisms: Resistance to this compound has been reported in some cancer cells, highlighting the need to understand the underlying mechanisms and develop strategies to overcome resistance.
3. Targeting other anti-apoptotic proteins: In addition to BCL-2, other anti-apoptotic proteins, such as BCL-XL and MCL-1, are also involved in cancer cell survival. Developing inhibitors that target multiple anti-apoptotic proteins may improve efficacy and overcome resistance.
4. Clinical applications: this compound has shown promising results in clinical trials, but further studies are needed to determine its efficacy and safety in larger patient populations and in combination with other cancer therapeutics.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-N-(4-methoxybenzyl)-N-methylmethanesulfonamide has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that this compound induces apoptosis in a variety of cancer cell lines, including acute lymphoblastic leukemia, chronic lymphocytic leukemia, and non-Hodgkin lymphoma. Clinical trials have also demonstrated promising results, with this compound showing efficacy in the treatment of relapsed or refractory chronic lymphocytic leukemia and acute myeloid leukemia.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-18(11-13-7-9-15(21-2)10-8-13)22(19,20)12-14-5-3-4-6-16(14)17/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYHJJNWNQNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-3-allyl-4-methoxybenzamide](/img/structure/B4426789.png)
![1-(4-tert-butylbenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4426792.png)
![1-[4-(acetylamino)phenyl]-N-(1-ethylpropyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426803.png)
![4-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4426806.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4426807.png)
![(2-bromo-6-methoxy-4-{[(2-morpholin-4-ylethyl)amino]methyl}phenoxy)acetonitrile dihydrochloride](/img/structure/B4426814.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-(2-methoxyphenyl)urea](/img/structure/B4426819.png)

![3-(2-methoxyethyl)-5-methyl-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4426841.png)
![N-(3,5-dichlorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4426845.png)



